6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
Description
The compound 6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a dihydrobenzofuran derivative characterized by a hydroxyl group at position 6 of the benzofuran ring and a 4-methoxyphenylmethylidene substituent at position 2. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies. Its calculated physicochemical properties include a LogP of ~3.25, polar surface area of 55.76 Ų, and moderate solubility, aligning with Lipinski’s Rule of Five .
Properties
IUPAC Name |
(2E)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)8-15-16(18)13-7-4-11(17)9-14(13)20-15/h2-9,17H,1H3/b15-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEOFOQULTXCSE-OVCLIPMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352669 | |
| Record name | NSC226213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20727-61-1 | |
| Record name | NSC226213 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC226213 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 4-methoxybenzaldehyde with 6-hydroxy-2,3-dihydro-1-benzofuran-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxyphenyl group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be done using ammonia (NH3) or amines.
Major Products Formed
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of benzofuran-3-ol derivatives.
Substitution: Formation of halogenated or aminated benzofuran derivatives.
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds similar to 6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one exhibit antioxidant activities. These properties are vital in preventing oxidative stress-related diseases. For instance, studies have demonstrated that benzofuran derivatives can scavenge free radicals effectively, potentially leading to therapeutic applications in treating conditions like cancer and neurodegenerative diseases .
Anticancer Activities
Several studies have highlighted the anticancer potential of benzofuran derivatives. The compound has shown promise in inhibiting tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, it has been reported that certain derivatives can inhibit the growth of various cancer cell lines, suggesting that this compound could be developed into an anticancer agent .
Neuroprotective Effects
The neuroprotective properties of benzofuran derivatives have also been explored. The compound's ability to modulate neurotransmitter systems and reduce neuroinflammation positions it as a candidate for treating neurodegenerative disorders such as Alzheimer's disease .
Organic Electronics
This compound has potential applications in the development of organic electronic materials due to its favorable electronic properties. Research into organic light-emitting diodes (OLEDs) has identified similar compounds as effective emissive layers, contributing to advancements in display technologies .
Photovoltaic Devices
The compound's photophysical properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy can enhance the efficiency of solar cells when incorporated into polymer blends .
Chromatographic Techniques
In analytical chemistry, compounds like this compound are utilized as standards in chromatographic methods such as HPLC (High Performance Liquid Chromatography). Their distinct retention times and UV-vis absorption characteristics facilitate the quantification of similar compounds in complex mixtures .
Spectroscopic Studies
This compound can serve as a model for spectroscopic studies due to its unique structural features. Techniques like NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) can provide insights into molecular interactions and conformational dynamics within various environments .
Case Studies
Mechanism of Action
The mechanism of action of 6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. The compound may also interact with specific enzymes and receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Substitution at Position 6: Hydroxyl vs. Methoxy
- Methoxy Analog: The compound (2E)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one (CE/CNE6) replaces the hydroxyl group with a methoxy substituent. This modification increases lipophilicity (LogP ~3.5–3.8) and enhances antifungal activity against Fusarium solani by dual inhibition of lanosterol 14-alpha demethylase (ergosterol biosynthesis) and β-tubulin assembly. In vivo studies demonstrated upregulation of plant defense genes (CHI1, PR2B) .
- However, this substitution reduces antifungal potency compared to CE, suggesting methoxy groups are more critical for targeting fungal enzymes .
Table 1: Substituent Effects at Position 6
| Compound | R6 | LogP | Key Activity | Source |
|---|---|---|---|---|
| Target Compound | -OH | 3.25 | Moderate solubility, potential H-bonding | |
| CE (CNE6) | -OCH3 | ~3.8 | Antifungal (Fusarium solani) |
Variations in the Methylidene Substituent
- 4-Fluorophenyl Analog : (2Z)-2-[(4-Fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one introduces fluorine, increasing electronegativity. Fluorine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets but reduce solubility (LogP ~3.4) .
- Biphenylmethylidene Analog : 6-Hydroxy-2-[(4-phenylphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one (CAS 620546-01-2) has an extended aromatic system, increasing molecular weight (314.33 g/mol) and steric bulk. This likely reduces membrane permeability but improves stacking interactions with aromatic residues in targets .
Table 2: Methylidene Substituent Comparisons
| Compound | Methylidene Group | Molecular Weight | Key Property |
|---|---|---|---|
| Target Compound | 4-Methoxyphenyl | 298.29 g/mol | Balanced lipophilicity |
| 4-Fluorophenyl Analog | 4-Fluorophenyl | 286.26 g/mol | Enhanced electronegativity |
| Biphenyl Analog | 4-Phenylphenyl | 314.33 g/mol | Increased steric bulk |
Antitubercular Activity: Role of Alkyne vs. Aryl Groups
- TB515 : (2E)-6-hydroxy-2-(3-phenylprop-2-yn-1-ylidene)-2,3-dihydro-1-benzofuran-3-one replaces the 4-methoxyphenyl group with a phenylpropynylidene chain. The alkyne moiety increases rigidity and may improve target binding. However, its free form shows lower efficacy compared to liposomal formulations of TB501 (a related compound), emphasizing the role of drug delivery systems .
Table 3: Antitubercular Activity Comparisons
| Compound | Structure | Activity (Liposomal vs. Free) |
|---|---|---|
| Target Compound | 4-Methoxyphenylmethylidene | Not tested |
| TB515 | Phenylpropynylidene | Higher efficacy in liposomes |
Substituent Effects on Plant Defense Gene Modulation
- CE (CNE6) : The methoxy analog upregulates CHI1, PAMP, PR2B, and TF1082 in chickpeas during fungal infection, enhancing plant immunity. The hydroxyl analog’s ability to modulate these genes remains unstudied, but its reduced lipophilicity may limit cellular uptake .
Biological Activity
6-Hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one, also referred to as a derivative of benzofuran, has garnered attention for its potential biological activities. This compound is notable for its structural features, which may contribute to various pharmacological effects.
Chemical Structure
The molecular formula of the compound is , and its structure can be represented as follows:
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
1. Antimicrobial Activity
Studies have indicated that derivatives of benzofuran exhibit significant antimicrobial properties. For instance, compounds similar to 6-hydroxy derivatives have shown effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds were reported below 1 µg/mL against certain pathogens, indicating strong antibacterial activity .
2. Antifungal Activity
The antifungal potential of benzofuran derivatives has also been explored. Compounds with similar structures demonstrated notable antifungal effects, suggesting that this compound may possess similar properties .
3. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of compounds with similar structural motifs. They were found to promote neuroprotection in dopaminergic neurons, which could be beneficial in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Detailed Research Findings
In a study focusing on the synthesis and evaluation of related benzofuran derivatives, it was observed that modifications in the phenyl ring significantly influenced biological activity. The introduction of electron-donating groups enhanced antibacterial efficacy, while specific substitutions on the benzofuran core improved antifungal activity .
Furthermore, molecular docking studies suggested that the compound interacts uniquely with biological targets, which may explain its selectivity and potency in various assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
